molecular formula C14H17N3O B14908648 n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide

n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide

Cat. No.: B14908648
M. Wt: 243.30 g/mol
InChI Key: MMLKXQBDRMOWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide (CAS 1135082-39-1) is a chemical compound with a molecular formula of C14H17N3O and a molecular weight of 243.30 g/mol . Its structure features a benzamide core substituted with an isobutyl group on the nitrogen atom and a 1H-pyrazol-1-yl moiety at the para-position of the benzene ring . The 1H-pyrazole and benzamide pharmacophores are significant in medicinal chemistry. Benzimidazole-related structures, a related class of nitrogen-containing heterocycles, are extensively researched for their interaction with biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . These interactions allow such compounds to exhibit a broad spectrum of bioactivities. While the specific research applications and mechanism of action for this compound are not fully delineated, compounds with similar structural motifs have been investigated for various biological activities, including enzyme inhibition . Researchers are exploring these chemotypes for their potential to interact with key enzymatic targets involved in cellular proliferation pathways. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-(2-methylpropyl)-4-pyrazol-1-ylbenzamide

InChI

InChI=1S/C14H17N3O/c1-11(2)10-15-14(18)12-4-6-13(7-5-12)17-9-3-8-16-17/h3-9,11H,10H2,1-2H3,(H,15,18)

InChI Key

MMLKXQBDRMOWGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Amide Coupling

Procedure :

  • Synthesis of 4-(1H-Pyrazol-1-yl)benzoic Acid :
    • 4-Nitrobenzoic acid is reacted with 1H-pyrazole via nucleophilic aromatic substitution under basic conditions (K₂CO₃, DMF, 100°C).
    • Reduction of the nitro group using H₂/Pd-C yields 4-(1H-pyrazol-1-yl)aniline, followed by oxidation with KMnO₄ to the carboxylic acid.
  • Acid Chloride Formation :
    • The benzoic acid derivative is treated with thionyl chloride (SOCl₂) at reflux to form 4-(1H-pyrazol-1-yl)benzoyl chloride.
  • Amide Formation :
    • Reaction with isobutylamine in dichloromethane (DCM) in the presence of triethylamine (TEA) yields the target compound.

Key Data :

  • Yield: 68–75% (over three steps).
  • Purity: >95% (HPLC).

Advantages : High scalability and compatibility with sensitive functional groups.

Direct Coupling via Carbodiimide Reagents

Procedure :

  • Activation of Carboxylic Acid :
    • 4-(1H-Pyrazol-1-yl)benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.
  • Amide Bond Formation :
    • Isobutylamine is added dropwise, and the reaction is stirred at room temperature for 12–24 hours.

Key Data :

  • Yield: 82%.
  • Reaction Time: 18 hours.

Advantages : Avoids harsh conditions (e.g., SOCl₂), suitable for thermally labile substrates.

Microwave-Assisted Synthesis

Procedure :

  • One-Pot Reaction :
    • 4-Fluorobenzonitrile, 1H-pyrazole, and K₂CO₃ are irradiated in DMF at 120°C for 20 minutes to form 4-(1H-pyrazol-1-yl)benzonitrile.
  • Hydrolysis and Amidation :
    • The nitrile is hydrolyzed to the carboxylic acid using NaOH/H₂O₂, followed by EDCI-mediated coupling with isobutylamine under microwave conditions (100°C, 15 minutes).

Key Data :

  • Yield: 70% (over two steps).
  • Purity: 98% (LC-MS).

Advantages : Reduced reaction time and improved efficiency.

Optimization Strategies

Solvent and Base Selection

  • Solvents : DMF and NMP enhance solubility of aromatic intermediates, while DCM minimizes side reactions during amidation.
  • Bases : TEA is preferred for acid scavenging, whereas K₂CO₃ facilitates nucleophilic substitution.

Catalytic Improvements

  • Palladium Catalysis : Suzuki coupling of 4-bromobenzoic acid with pyrazole-boronic acid achieves regioselective pyrazole installation (Pd(PPh₃)₄, Na₂CO₃, 80°C).
  • Copper-Mediated Coupling : CuI/1,10-phenanthroline enables Ullmann-type coupling for challenging substrates.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrazole-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.80 (d, J = 8.4 Hz, 2H, Ar-H), 6.52 (s, 1H, pyrazole-H), 3.28 (t, J = 6.0 Hz, 2H, NHCH₂), 2.01 (m, 1H, CH(CH₃)₂), 0.98 (d, J = 6.4 Hz, 6H, CH₃).
  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₈N₃O: 256.1453; found: 256.1456.

Purity Assessment

  • HPLC : Retention time = 6.8 min (C18 column, MeCN/H₂O = 70:30).
  • Melting Point : 148–150°C.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Acid Chloride-Mediated 68–75 8–12 hours High scalability
Carbodiimide Coupling 82 18 hours Mild conditions
Microwave-Assisted 70 35 minutes Rapid synthesis

Challenges and Solutions

  • Regioselectivity : Pyrazole installation at the para position is ensured using directing groups (e.g., nitro) or transition metal catalysis.
  • Purification : Silica gel chromatography (EtOAc/hexane = 1:2) or recrystallization (ethanol/water) resolves amide byproducts.

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzamide-Pyrazole Derivatives

Compound Name Core Structure Substituents on Benzamide Pyrazole Substituents Functional Groups
This compound Benzamide + pyrazole N-Isobutyl None (1H-pyrazole) Amide, pyrazole
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamide (28) Benzimidazole + acetamide + pyrazole Acetamide-linked benzimidazole 3-Pyrazole Amide, benzimidazole, pyrazole
4-((4-Ethynyl-1H-pyrazol-1-yl)methyl)benzamide (T1) Benzamide + pyrazole Methyl linker + ethynyl 4-Ethynyl Amide, alkyne, pyrazole
N-Phenyl-2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)benzamide (1) Benzamide + pyrazole N-Phenyl, 4-CF3 2-Pyrazole Amide, CF3, pyrazole

Key Observations :

  • Substituent Diversity : The isobutyl group in the target compound enhances lipophilicity compared to the phenyl (in Compound 1) or benzimidazole (in Compound 28) groups.
  • Electronic Effects : The trifluoromethyl group in Compound 1 introduces strong electron-withdrawing properties, contrasting with the electron-donating isobutyl group in the target compound.
  • Synthetic Complexity : Compounds like T1 and 28 require multi-step syntheses involving coupling agents (e.g., EDCI/HOBt) or alkyne functionalization, whereas the target compound’s synthesis (inferred) likely involves direct amidation of 4-(1H-pyrazol-1-yl)benzoic acid with isobutylamine.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Key Spectral Features (IR, NMR)
This compound 259.3 (calculated) Not reported Moderate (amide/pyrazole) Expected IR: ~1660 cm⁻¹ (amide C=O), ~1540 cm⁻¹ (pyrazole C=N)
Compound 28 350.4 210–212 Low (benzimidazole) $^1$H NMR: δ 8.2 (pyrazole-H), δ 10.1 (amide NH)
Compound T1 225.3 Not reported High (polar linker) IR: 3241 cm⁻¹ (alkyne C-H), 1661 cm⁻¹ (amide C=O)
Compound 1 359.3 Not reported Low (CF3) IR: 1661 cm⁻¹ (amide C=O), 1323 cm⁻¹ (C-F)

Key Observations :

  • Solubility : The isobutyl group in the target compound likely improves solubility in organic solvents compared to the polar benzimidazole (Compound 28) or CF3-containing Compound 1.
  • Hydrogen Bonding : Pyrazole N-H and amide groups enable hydrogen bonding, as seen in co-crystal studies of analogs like T1, which may enhance stability in solid-state applications.

Q & A

Q. What are the standard synthetic protocols for n-Isobutyl-4-(1H-pyrazol-1-yl)benzamide and its structural analogs?

The synthesis typically involves coupling pyrazole-containing precursors with substituted benzamides under catalytic conditions. For example, similar compounds like N-phenyl-2-(1H-pyrazol-1-yl)benzamide are synthesized via ruthenium-catalyzed C–H functionalization, using [Ru(MesCO₂)₂(p-cymene)] as a catalyst and K₂CO₃ as a base in toluene at 120°C . Column chromatography (e.g., n-hexane/CH₂Cl₂/EtOAc/Et₃N gradients) is critical for purification, yielding products with >55% efficiency . Reaction optimization should focus on solvent selection, temperature, and catalyst loading to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent environments (e.g., pyrazole protons at δ 7.5–8.5 ppm and benzamide carbonyls at ~168 ppm) .
  • Mass spectrometry (EI/ESI) : For molecular ion validation (e.g., m/z 307 [M⁺] for C₁₈H₁₇N₃O₂) and fragmentation patterns .
  • IR spectroscopy : To identify functional groups (amide C=O stretch at ~1660 cm⁻¹ and pyrazole C=N at ~1600 cm⁻¹) .
  • Melting point analysis : Consistency in melting ranges (e.g., 130–132°C for N-(4-fluorophenyl) analogs) confirms purity .

Advanced Research Questions

Q. How can crystallographic challenges in determining the solid-state structure of this compound be addressed?

Polymorphism is a common issue in benzamide derivatives. For example, benzamide itself exhibits three polymorphs, with monoclinic Form II being metastable . Use SHELX programs (e.g., SHELXL for refinement) to resolve twinning or low-resolution data . Annealing crystals at controlled temperatures or using high-pressure crystallization may stabilize specific polymorphs. Pair X-ray diffraction with solid-state NMR to correlate structural motifs with dynamic properties.

Q. What catalytic systems optimize regioselective C–H functionalization in pyrazole-containing benzamides?

Ruthenium catalysts like [Ru(MesCO₂)₂(p-cymene)] enable directed C–H activation at ortho positions of benzamide scaffolds, particularly with electron-withdrawing substituents (e.g., trifluoromethyl groups) . Cobalt-based systems (e.g., Co(OAc)₂ with oxidants) are cost-effective alternatives but require rigorous ligand screening (e.g., pyridine auxiliaries) to enhance turnover . Monitor reaction progress via LC-MS to identify intermediates and optimize stoichiometry.

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from impurities, polymorphic forms, or assay variability. For example, a benzamide derivative reduced infarct size in ischemia/reperfusion models by 70%, but batch-dependent purity (≤95% by HPLC) could skew results . Implement orthogonal characterization (e.g., DSC for polymorph detection ) and validate biological assays with standardized positive controls (e.g., HDAC6 inhibitors like N-hydroxy-4-((4-((((1R,2S)-2-phenylcyclopropyl)amino)methyl)-1H-pyrazol-1-yl)methyl)benzamide ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.